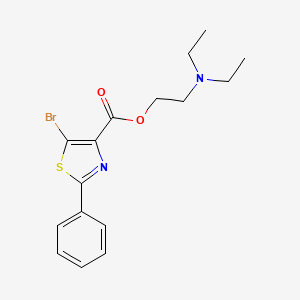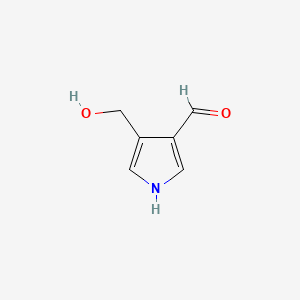![molecular formula C15H24O5 B584683 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol CAS No. 1797024-50-0](/img/no-structure.png)
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Bisoprolol Related Compound D . It is used as an analytical reference material in the pharmaceutical industry . It is also a key intermediate for the synthesis of Bisoprolol , a beta-blocker used for the treatment of high blood pressure .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with dimethyl . Another method involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica .Molecular Structure Analysis
The molecular formula of this compound is C15H24O5 . Its molecular weight is 284.3481 .Chemical Reactions Analysis
During the synthesis and scale up of Bisoprolol, several related compounds will be generated . These related compounds were listed in Pharmacopoeias and hence these impurities were synthesized and their structure was well established by modern analytical techniques like 1 H-NMR, 13 C-NMR, HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.3481 and a molecular formula of C15H24O5 .Aplicaciones Científicas De Investigación
Synthesis of β-Blockers
The compound is crucial in the synthesis of β-blockers like (S)-Bisoprolol , which are medications commonly used to treat hypertension and heart failure . The synthesis involves a chemoenzymatic protocol that yields the drug in high enantiomeric excess, indicating its importance in producing medications with fewer side effects and higher efficacy .
Enantiopure Drug Production
It serves as a building block for producing enantiopure drugs. The enantiomeric purity of drugs is vital for their safety and effectiveness. The compound is used in a transesterification reaction catalyzed by lipase B from Candida antarctica, resulting in the R-chlorohydrin with high enantiomeric purity . This step is essential for obtaining drugs like (S)-Bisoprolol with high enantiomeric excess.
Improved Pharmaceutical Synthesis Processes
An improved process for the preparation of this compound has been patented, which underscores its value as an intermediate in the synthesis of Bisoprolol and its pharmaceutically acceptable salts . This process highlights the ongoing efforts to optimize the synthesis of valuable pharmaceuticals.
Organic Synthesis Intermediates
The compound is used as an intermediate in many organic syntheses. Its role in the preparation of various therapeutically useful chemical compounds cannot be overstated, as it contributes to the development of a broad spectrum of medications .
Chiral Chromatography
In the field of chiral chromatography, the compound can be used to produce enantiopure building blocks. Chiral chromatography is a method used to separate enantiomers, which is crucial in the pharmaceutical industry to ensure the production of pure enantiomers for therapeutic use .
Catalysis Research
The compound is involved in catalysis research, particularly in studies exploring the use of biological catalysts like enzymes. The research on its transesterification reaction catalyzed by lipase B is an example of its application in understanding and improving enzymatic reactions .
Medicinal Chemistry
In medicinal chemistry, the compound is used to develop new therapeutic agents. Its role in the synthesis of β-blockers is just one example of its application in creating medications that can treat a variety of conditions .
Chemical Material Sciences
Lastly, the compound finds application in chemical material sciences, where it is used in the synthesis of materials that may have medical applications. The process of its synthesis and the understanding of its properties are valuable for the development of new materials with potential therapeutic benefits .
Mecanismo De Acción
Target of Action
The primary target of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is the β1-adrenergic receptor . These receptors are concentrated in the heart muscle cells, heart conduction tissue, and kidney juxtaglomerular cells .
Mode of Action
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol selectively targets β1-adrenergic receptors, blocking the stimulation of these receptors by epinephrine . This blocking action prevents the activation of the sympathetic nervous system’s fight-or-flight response .
Biochemical Pathways
Given its similarity to bisoprolol, a known β1-adrenergic receptor blocker, it is likely that it affects similar pathways .
Pharmacokinetics
Bisoprolol, a similar compound, is known to have a long half-life and can be used once daily to reduce the need for multiple doses .
Result of Action
The molecular and cellular effects of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol’s action are likely to be similar to those of Bisoprolol. By blocking β1-adrenergic receptors, it prevents the activation of the sympathetic nervous system’s fight-or-flight response, which can lead to a reduction in heart rate and blood pressure .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 3-phenoxy-1,2-propanediol with 2-isopropoxyethyl chloride in the presence of a base to form the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol. The intermediate is then treated with a strong base to remove the protecting group and yield the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol.", "Starting Materials": [ "3-phenoxy-1,2-propanediol", "2-isopropoxyethyl chloride", "Base", "Strong base" ], "Reaction": [ "Step 1: 3-phenoxy-1,2-propanediol is reacted with 2-isopropoxyethyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at room temperature.", "Step 2: The reaction mixture is stirred for several hours until the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 3: The intermediate is then treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperature.", "Step 4: The reaction mixture is stirred for several hours until the protecting group is removed and the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 5: The final product is purified by standard techniques, such as column chromatography, to yield the pure compound." ] } | |
Número CAS |
1797024-50-0 |
Nombre del producto |
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol |
Fórmula molecular |
C15H24O5 |
Peso molecular |
284.352 |
Nombre IUPAC |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
Clave InChI |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)


![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)



